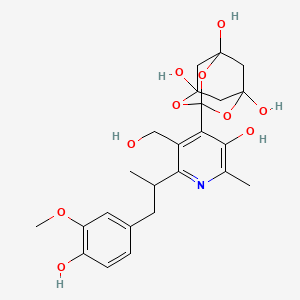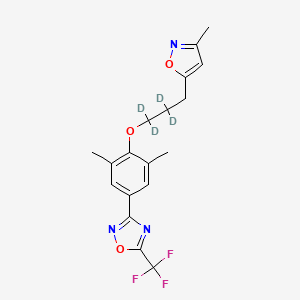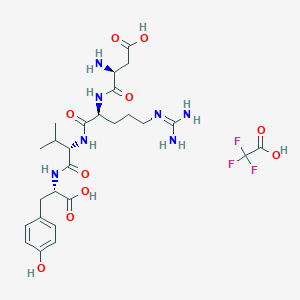
Obeticholic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obeticholic Acid-d4 is a deuterated form of Obeticholic Acid, a semi-synthetic bile acid analogue. It is chemically known as 6-alpha-ethyl-chenodeoxycholic acid. This compound is primarily used as a research tool to study the pharmacokinetics and metabolism of Obeticholic Acid. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be tracked in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Obeticholic Acid-d4 involves the direct alkylation at the C-6 position of chenodeoxycholic acid. The process typically includes the following steps:
Alkylation: The carbon atom at the C-6 position of chenodeoxycholic acid is alkylated using an alkylating agent.
Hydrogenation: The intermediate product undergoes hydrogenation to reduce any double bonds.
Epimerization: Basic epimerization is performed to ensure the correct stereochemistry.
Reduction and Hydrolysis: The ketone group is reduced, and the amide is hydrolyzed in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Obeticholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, and carboxylated compounds .
Wissenschaftliche Forschungsanwendungen
Obeticholic Acid-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Obeticholic Acid.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of bile acid analogues.
Biological Research: Used in studies related to liver diseases, such as primary biliary cholangitis and non-alcoholic steatohepatitis .
Wirkmechanismus
Obeticholic Acid-d4, like its non-deuterated counterpart, acts as an agonist for the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and small intestine. Activation of FXR regulates bile acid, cholesterol, and glucose metabolism, as well as inflammation and apoptosis. By activating FXR, this compound reduces bile acid synthesis and increases bile acid excretion, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chenodeoxycholic Acid: The parent compound from which Obeticholic Acid is derived.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.
Lithocholic Acid: A bile acid with similar properties but different therapeutic applications.
Uniqueness
Obeticholic Acid-d4 is unique due to its deuterium substitution, which provides stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, offering advantages over non-deuterated analogues .
Eigenschaften
Molekularformel |
C25H42O4 |
|---|---|
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-6,10,13-trimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(5-8-21(27)28)17-6-7-18-22-19(10-12-24(17,18)3)25(4)11-9-16(26)13-20(25)15(2)23(22)29/h14-20,22-23,26,29H,5-13H2,1-4H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23-,24-,25-/m1/s1/i9D2,13D2 |
InChI-Schlüssel |
MXZOUETYQZMNJY-SXBWKRLVSA-N |
Isomerische SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])C)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Kanonische SMILES |
CC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


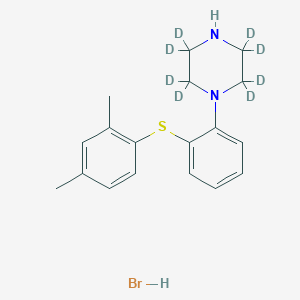
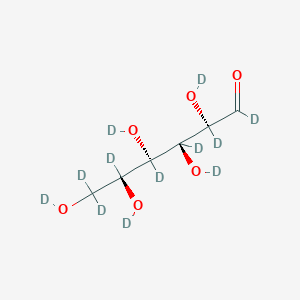

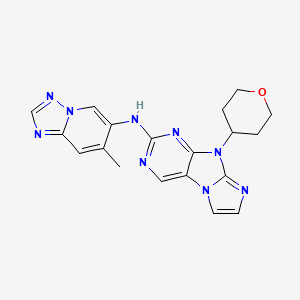
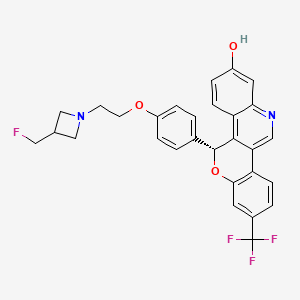
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
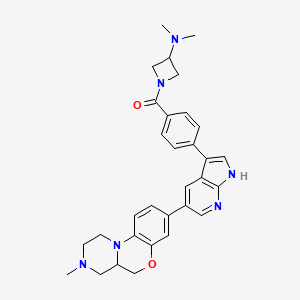
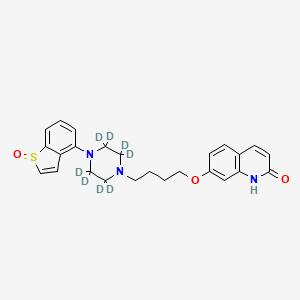
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
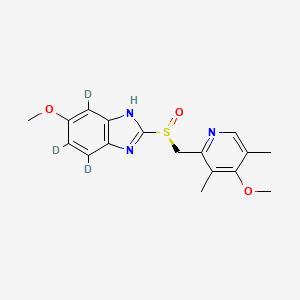
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
